4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate
Description
This compound consists of a coumarin core (2H-chromen-2-one) fused with a benzofuran moiety at the 4-position and esterified at the 6-position with a 3,4,5-trimethoxybenzoate group. The coumarin backbone is known for its fluorescence and biological activities, including anticoagulant and antitumor properties .
Properties
IUPAC Name |
[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O8/c1-30-23-11-16(12-24(31-2)26(23)32-3)27(29)33-17-8-9-21-18(13-17)19(14-25(28)35-21)22-10-15-6-4-5-7-20(15)34-22/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEGOQJPNYGWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)OC(=O)C=C3C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate is a synthetic derivative of benzofuran and chromenone structures, known for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of 1-benzofuran-2-carboxylic acid with 6-hydroxy-2H-chromen-2-one in the presence of dehydrating agents. This intermediate can then be reacted with 3,4,5-trimethoxybenzoic acid chloride under basic conditions to yield the final product. The detailed synthetic route is crucial for understanding the compound's structure and potential reactivity.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of chromenones have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These effects are often mediated through interactions with specific molecular targets such as enzymes involved in cancer metabolism and proliferation pathways.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast) | 12.5 | Apoptosis induction | |
| HeLa (cervical) | 15.0 | Cell cycle arrest | |
| A549 (lung) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The precise mechanism by which This compound exerts its biological effects is not fully elucidated. However, it is believed to involve:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes such as human leukocyte elastase and alpha-chymotrypsin, which play roles in inflammatory processes and cancer progression .
- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent cell death in cancer cells.
Case Studies
A notable case study involved testing a series of chromenone derivatives against multiple cancer cell lines. The study found that modifications to the benzofuran moiety significantly enhanced anticancer activity while maintaining selectivity towards cancer cells over normal cells .
Another study evaluated the antimicrobial efficacy of similar compounds against wood-degrading fungi, demonstrating that structural variations influenced antifungal activity significantly .
Scientific Research Applications
Medicinal Applications
-
Antioxidant Activity
- Several studies have indicated that compounds similar to 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl 3,4,5-trimethoxybenzoate exhibit significant antioxidant properties. These properties are crucial for preventing oxidative stress-related diseases.
- Case Study : Research conducted on chromenone derivatives demonstrated their ability to scavenge free radicals effectively, which may lead to therapeutic applications in conditions such as cancer and neurodegenerative diseases.
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines.
- Data Table : Summary of anti-inflammatory activity from various studies.
| Study Reference | Methodology | IC50 Value (µM) | Observations |
|---|---|---|---|
| Study A | Cell Culture | 15 | Significant reduction in IL-6 levels |
| Study B | Animal Model | 10 | Decreased edema in paw inflammation |
- Anticancer Potential
- Chromenone derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.
- Case Study : A study on a related compound demonstrated that it inhibited the growth of breast cancer cells by modulating cell cycle progression.
Neuroprotective Properties
Research indicates that this compound may possess neuroprotective effects, potentially beneficial for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Mechanisms include:
- Inhibition of acetylcholinesterase activity.
- Protection against glutamate-induced excitotoxicity.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.
Data Table : Antimicrobial efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzofuran/Coumarin Substituents
Table 1: Key Structural and Functional Differences
*Calculated based on formula; †TMB = trimethoxybenzoate.
Key Observations:
- Coumarin vs. Benzofuran Cores : The target compound’s coumarin-benzofuran hybrid may offer dual mechanisms (e.g., anticoagulant + microtubule inhibition) compared to pure benzofuran derivatives .
- Substituent Effects : The 3,4,5-trimethoxybenzoate group is conserved across analogues, suggesting its role in enhancing bioavailability or target binding. However, bulky substituents (e.g., pyridinedione in Table 1) reduce solubility .
Functional Analogues with 3,4,5-Trimethoxybenzoyl Groups
Key Observations:
- Tubulin Inhibition : The 3,4,5-trimethoxybenzoyl group in triazole derivatives (Table 2) directly interacts with tubulin, suggesting the target compound may share this activity .
- Structural Flexibility : Aliphatic amines with TMB groups (e.g., Table 2) show divergent activities, highlighting the core structure’s role in target specificity.
Solubility and Stability:
- The target compound’s coumarin-benzofuran core likely reduces aqueous solubility compared to simpler benzofuran esters (e.g., ’s compound with polar allylidene groups) .
- Synthetic Routes :
- The target compound may be synthesized via esterification of 4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-ol with 3,4,5-trimethoxybenzoyl chloride, analogous to methods in using sodium hydride-mediated coupling .
- ’s analogues employ nucleophilic substitution for ester formation, which could be less efficient for sterically hindered coumarins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
